molecular formula C8H7BrClNO3 B2876012 Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 869357-63-1

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B2876012
CAS RN: 869357-63-1
M. Wt: 280.5
InChI Key: IYLZPYDLUUPCMM-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 869357-63-1 . It has a molecular weight of 280.51 . The compound is stored in an inert atmosphere at 2-8°C . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . The InChI code for this compound is 1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is involved in the synthesis of various novel compounds with potential scientific applications. For instance, it plays a role in the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives. These compounds, characterized by techniques like X-ray single-crystal diffraction, NMR, and ESI-MS, demonstrate selective cytotoxicity against certain tumor cell lines without affecting normal human liver cells, suggesting potential in cancer research (Q. Huang et al., 2017).

Organic Synthesis

In the field of organic chemistry, this compound is used in the efficient synthesis of related pyridine derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry, particularly as they relate to the synthesis of receptor antagonists (Y. Hirokawa et al., 2000).

Coordination Chemistry

The compound has been utilized in coordination chemistry, specifically in the preparation of heteroditopic ligands for binding metal salts. This application is significant in both organic and coordination chemistry, showcasing its versatility in creating complex molecular structures (Qiang Wang et al., 2006).

Catalysis and Reactions

This chemical also finds use in catalytic processes and reactions. For example, it's involved in the selective amination of polyhalopyridines, demonstrating high efficiency and selectivity in these chemical transformations (Jianguo Ji et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLZPYDLUUPCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask was charged with methyl 2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (10 g, 50 mmol), DMF (100 mL) and NBS (17.8 g, 100 mmol). The resulting mixture was stirred at room temperature for 8 hours and diluted with EtOAc (100 mL). The organic layer was washed with sat aq. NaHSO3 solution, water, dried (Na2SO4) and concentrated under reduced pressure yielding to desired product as a white solid (13.7 g, 97%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
97%

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